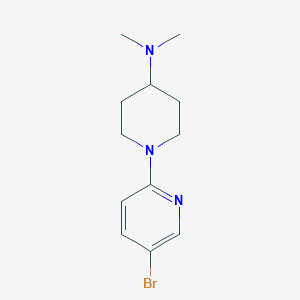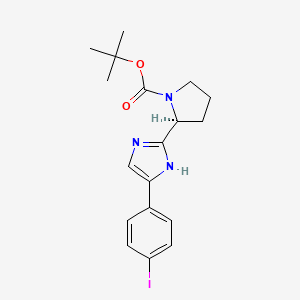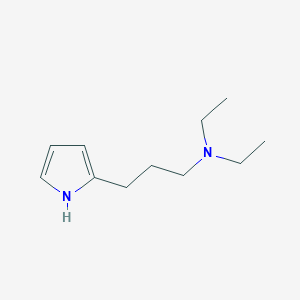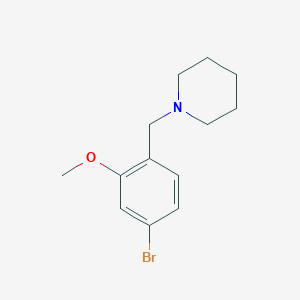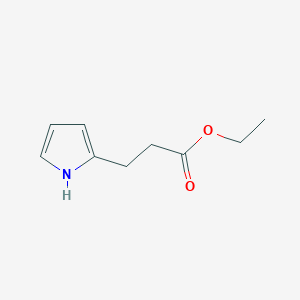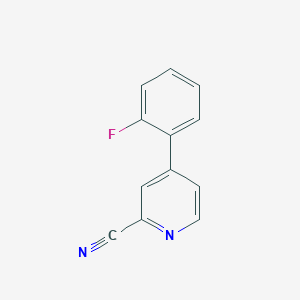
4-(2-Fluorophenyl)pyridine-2-carbonitrile
Vue d'ensemble
Description
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application : Pyridine compounds are widely used in drug discovery . They serve as a versatile scaffold for creating biologically active compounds .
- Methods of Application : The pyrrolidine ring, a type of nitrogen heterocycle, is often used by medicinal chemists to create compounds for treating human diseases . The ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used .
- Results : The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Scientific Field: Antimicrobial and Antiviral Research
- Application : Certain pyridine compounds have shown antimicrobial and antiviral activities .
- Methods of Application : Compounds such as 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one were tested against various strains .
- Results : These compounds were found to be potent against all tested strains, including S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .
-
Scientific Field: Anticancer Research
- Application : Certain indole derivatives have shown anticancer activities .
- Methods of Application : Compounds such as 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione were tested against various cancer cell lines .
- Results : The compound showed inhibitory activity with an IC50 value of 16.42 ± 1.07 μM .
-
Scientific Field: Anticholinesterase Research
- Application : Indole derivatives have been used as inhibitors of acetylcholinesterase .
- Methods of Application : Isoindoline-1, 3-dione derivatives were prepared and tested using Ellman’s test .
- Results : The compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione showed significant inhibitory activity .
-
Scientific Field: Synthesis of Thiophene Derivatives
- Application : Certain pyridine compounds can be used in the synthesis of thiophene derivatives .
- Methods of Application : The reaction proceeds through a nucleophilic attack with KSAc, which in the presence of base gives the (Z)-2-en-4-yne-1-thiolate derivatives . Then, intermediates are converted into 2,4-disubstituted thiophenes by 5-exo-dig annulation and aromatization .
- Results : The advantages of this method are its simple condition and also being a metal-free .
-
Scientific Field: Medicinal Chemistry
- Application : Pyridine compounds are widely used in drug discovery . They serve as a versatile scaffold for creating biologically active compounds .
- Methods of Application : The pyrrolidine ring, a type of nitrogen heterocycle, is often used by medicinal chemists to create compounds for treating human diseases . The ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used .
- Results : The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Orientations Futures
Propriétés
IUPAC Name |
4-(2-fluorophenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-12-4-2-1-3-11(12)9-5-6-15-10(7-9)8-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPJTTSTXIPUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



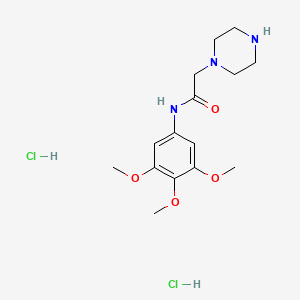
![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)
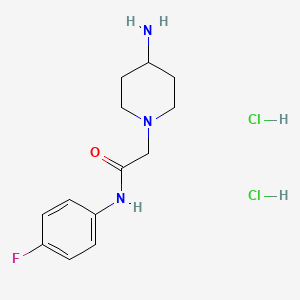
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)
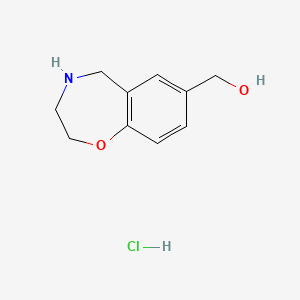
![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)
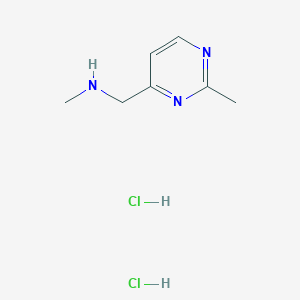
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)
![N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396815.png)
